molecular formula C21H26N4O7 B2770299 N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide CAS No. 874805-68-2

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide

Cat. No.: B2770299
CAS No.: 874805-68-2
M. Wt: 446.46
InChI Key: HHIFQSCMETWLQE-UHFFFAOYSA-N
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Description

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, an oxazolidinone ring, and an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole moiety. This can be achieved through a Pd-catalyzed arylation reaction, followed by Noyori asymmetric hydrogenation to achieve high enantioselectivity . The oxazolidinone ring is then introduced via a cyclization reaction, and the final oxalamide linkage is formed through a coupling reaction with the appropriate amine .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors for the Pd-catalyzed arylation and the Noyori asymmetric hydrogenation steps, as well as the development of efficient purification methods to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include quinone derivatives, amines, and substituted oxalamides, which can be further utilized in various applications .

Scientific Research Applications

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety can interact with aromatic residues in proteins, while the oxazolidinone ring can form hydrogen bonds with active site residues. This dual interaction can lead to inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s bioactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(2-oxopyrrolidin-1-yl)propyl]ethanediamide is unique due to its combination of the benzo[d][1,3]dioxole, oxazolidinone, and oxalamide moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development .

Properties

IUPAC Name

N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O7/c26-17-3-1-7-24(17)8-2-6-22-19(27)20(28)23-12-18-25(9-10-30-18)21(29)14-4-5-15-16(11-14)32-13-31-15/h4-5,11,18H,1-3,6-10,12-13H2,(H,22,27)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHIFQSCMETWLQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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